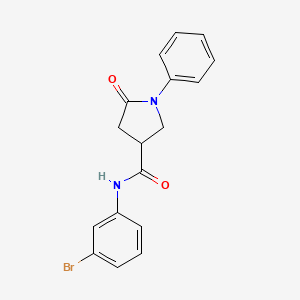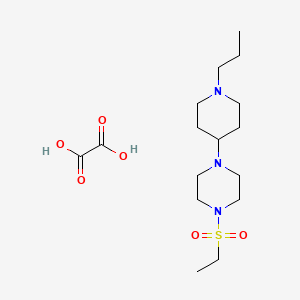
N-(3-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Br-Phe-Pyr, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound is a pyrrolidine-based derivative that has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
N-(3-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential as an anti-tuberculosis agent.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its potential as a therapeutic agent for a variety of diseases. It has shown promising results in preclinical studies, and has the potential to be developed into a new class of drugs. However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low solubility, which can make it difficult to work with in certain assays. In addition, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Orientations Futures
There are many potential future directions for the study of N-(3-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research could be to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of research could be to optimize its pharmacological properties, such as its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a variety of diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCKIBUPHQSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946380.png)
![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![N,N-diethyl-4-[4-(1-piperidinyl)-1-phthalazinyl]benzamide](/img/structure/B3946400.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)

![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)


![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)

![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)